![molecular formula C5H4N4O B1347191 [1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮 CAS No. 68774-81-2](/img/structure/B1347191.png)

[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮

描述

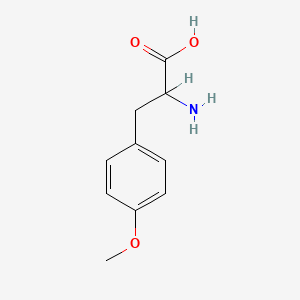

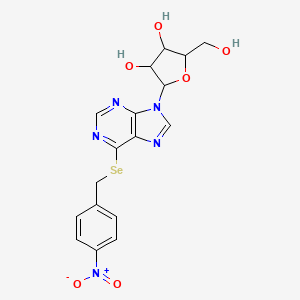

The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one scaffold is a versatile chemical structure that has been identified as a potential candidate for the development of various pharmacological agents. This heterocyclic compound has been the subject of several studies due to its potential as a bioisostere for the purine ring and its ability to interact with biological targets such as adenosine receptors and xanthine oxidase .

Synthesis Analysis

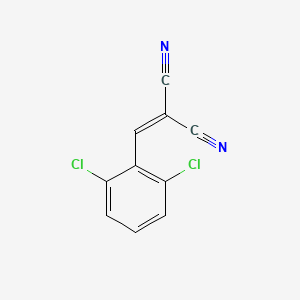

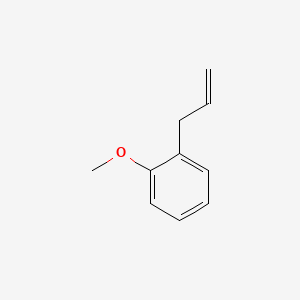

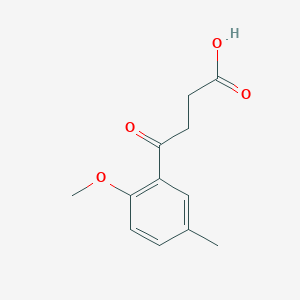

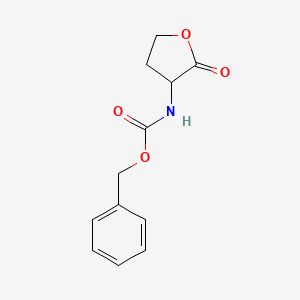

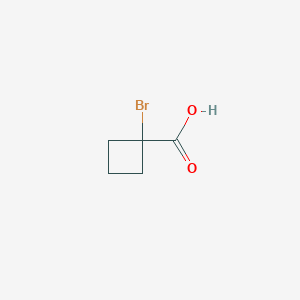

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives has been approached through various methods. One study describes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives as a novel and convenient method to produce these compounds . Another study provides a synthesis route starting from esters of oxalamic acid, followed by cyclization with carbonyl-containing compounds . Additionally, the synthesis of related structures, such as 6-amino-3-benzylmercapto derivatives, has been achieved through reactions involving carbon disulfide and benzyl bromide .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques. For instance, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined by X-ray crystallography, revealing intermolecular hydrogen bonding and pi-pi stacking interactions that stabilize the crystal structure .

Chemical Reactions Analysis

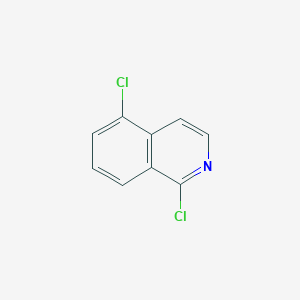

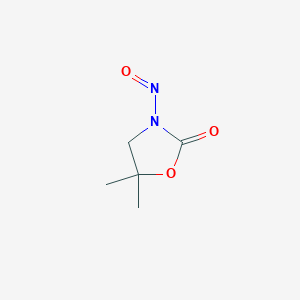

The [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one core has been modified through various chemical reactions to enhance its pharmacological properties. For example, chloramine T has been used for oxidative cyclization to introduce a chloro group, which allows for further functionalization through cross-coupling reactions . Additionally, the introduction of various substituents has been explored to target specific biological receptors, such as the hA2A adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the nature of their substituents. The presence of hydrogen bonding and stacking interactions can affect their solubility and stability . The introduction of substituents can also modulate their affinity for biological targets and their pharmacokinetic properties .

科学研究应用

合成和化学多样性

- Kulikovska等人(2014年)开发了一种有效的合成方法,用于3,7-二取代[1,2,4]三唑并[4,3-a]吡嗪-8(7H)-酮,突出它们作为具有细胞毒性、膜稳定、脑保护和心脏保护等各种活性的药理剂的潜力(Kulikovska et al., 2014)。

抗惊厥活性

- Kelley等人(1995年)合成了8-氨基-3-苄基-1,2,4-三唑并[4,3-a]吡嗪,并对其进行了抗惊厥活性测试,在某些化合物中发现对大鼠最大电击诱发的癫痫有强效活性(Kelley et al., 1995)。

受体拮抗剂的分子简化

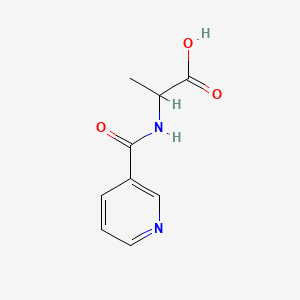

- Falsini等人(2017年)确定了1,2,4-三唑并[4,3-a]吡嗪-3-酮作为腺苷人受体拮抗剂开发的多功能支架,展示了这些化合物在神经保护应用中的潜力(Falsini et al., 2017)。

新颖的合成方法

- Li等人(2019年)提出了一种新颖的合成方法,用于[1,2,4]三唑并[4,3-a]吡嗪-3-胺,展示了通过这一过程创造多样卤代吡嗪的能力(Li et al., 2019)。

N-富含杂环配体

- Parisi等人(2020年)合成了一种带有吡嗪残基的三唑-三唑衍生物,展示了它与某些金属形成稳定配合物的能力,表明其在配位化学中的应用(Parisi et al., 2020)。

抗菌和抗癌活性

- Mallisetty等人(2022年)合成并评估了与吡唑衍生物相连的1,2,4-三唑,用于其抗菌和抗癌活性,表明这些化合物的生物学意义(Mallisetty et al., 2022)。

黄嘌呤氧化酶抑制剂

- Nagamatsu和Fujita(1999年)描述了吡唑并[4,3-e]-1,2,4-三唑并[4,3-c]嘧啶的合成,作为潜在的黄嘌呤氧化酶抑制剂,突出了它们在药物化学中的潜力(Nagamatsu & Fujita, 1999)。

PDE2/PDE10抑制剂

- Rombouts等人(2015年)报道了以吡啶并[4,3-e][1,2,4]三唑并[4,3-a]吡嗪为强效PDE2/PDE10抑制剂的开发,展示了它们在靶向特定磷酸二酯酶酶的作用中的实用性(Rombouts et al., 2015)。

计算研究和对接

- Jethava等人(2019年)专注于三唑并[4,3-a]吡嗪类似物的设计、合成和计算研究,评估它们的生物活性和与酶的相互作用,突出了它们在药物发现中的作用(Jethava et al., 2019)。

有机和药物化学中的多功能应用

- Jethava等人(2020年)概述了三唑并[4,3-a]吡嗪衍生物在有机和药物化学中的合成实用性和生物活性,强调了它们的多样应用(Jethava et al., 2020)。

安全和危害

未来方向

The development of new antimicrobial agents with excellent antibacterial activity is an urgent need due to the gradual decrease of sensitivity to the currently used antimicrobial agents . Therefore, the synthesis and study of novel [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives with potential antibacterial activity is a promising direction for future research .

属性

IUPAC Name |

7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-5-4-8-7-3-9(4)2-1-6-5/h1-3H,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUVADXDHCPQCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315236 | |

| Record name | NSC293355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | |

CAS RN |

68774-81-2 | |

| Record name | NSC293355 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC293355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。